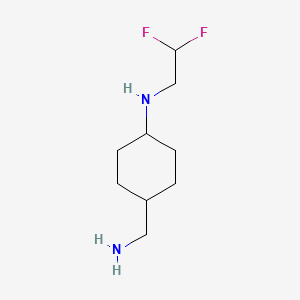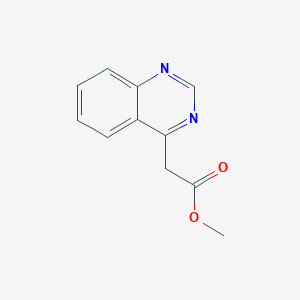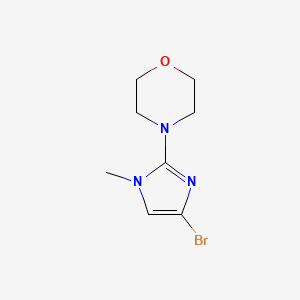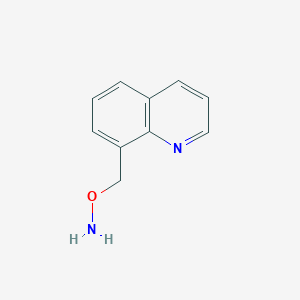
O-(quinolin-8-ylmethyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(quinolin-8-ylmethyl)hydroxylamine is a compound that features a quinoline moiety attached to a hydroxylamine group via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(quinolin-8-ylmethyl)hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the reaction of quinoline-8-carbaldehyde with hydroxylamine under acidic conditions to form the corresponding oxime, followed by reduction to yield the desired hydroxylamine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
O-(quinolin-8-ylmethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
O-(quinolin-8-ylmethyl)hydroxylamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of O-(quinolin-8-ylmethyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. The compound can transfer its amino group to various substrates, facilitating the formation of C-N bonds. This reactivity is due to the presence of the hydroxylamine group, which can be easily activated under appropriate conditions .
Comparación Con Compuestos Similares
O-(quinolin-8-ylmethyl)hydroxylamine can be compared with other O-substituted hydroxylamines, such as:
O-(diphenylphosphinyl)hydroxylamine (DPPH): Known for its use in electrophilic amination reactions.
Hydroxylamine-O-sulfonic acid (HOSA): Used as a source of the amino group in various synthetic transformations.
O-benzoylhydroxylamines: Versatile reagents for transition metal-catalyzed C-N bond-forming reactions.
The uniqueness of this compound lies in its quinoline moiety, which imparts specific electronic and steric properties that can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
O-(quinolin-8-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C10H10N2O/c11-13-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7,11H2 |
Clave InChI |
LBCTWQBHIXYGHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)CON)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)
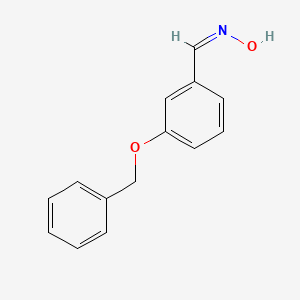
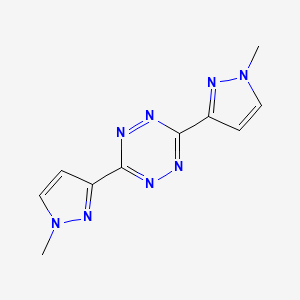
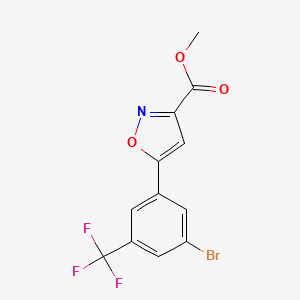
![1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B13711987.png)
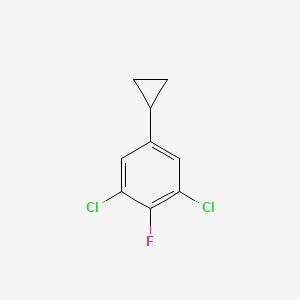
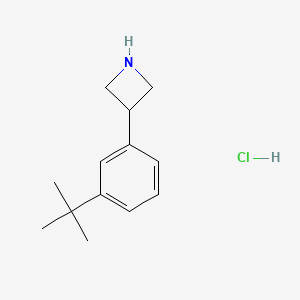
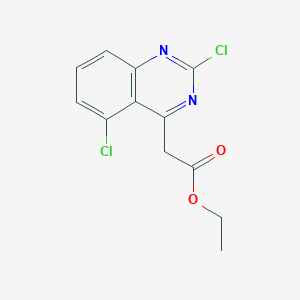
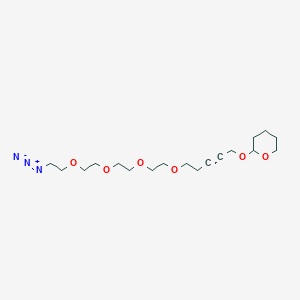
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)
